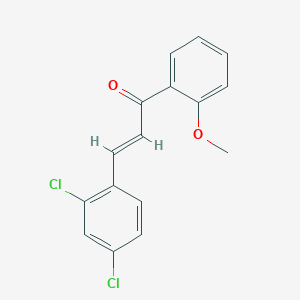
(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as DCMF, is a synthetic compound that belongs to the chalcone family. It has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to induce apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. Inflammatory cells, (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway and activating the Nrf2 pathway. In infectious diseases, (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In cancer cells, (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to induce cell cycle arrest, inhibit angiogenesis, and inhibit metastasis. In inflammatory cells, (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to reduce oxidative stress, inhibit the production of reactive oxygen species, and reduce the expression of adhesion molecules. In infectious diseases, (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity towards cancer cells, inflammatory cells, and infectious agents. However, (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one also has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one research. One direction is to optimize its synthesis method to improve its solubility and bioavailability. Another direction is to further investigate its mechanism of action to identify potential targets for drug development. Additionally, more studies are needed to evaluate its safety and efficacy in preclinical and clinical trials. Finally, (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can be further explored for its potential applications in other fields of research, such as neurodegenerative diseases and metabolic disorders.
Conclusion
In conclusion, (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a synthetic compound that has shown promising results in various fields of scientific research. Its synthesis method is simple and efficient, and it has low toxicity and high selectivity towards cancer cells, inflammatory cells, and infectious agents. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research on (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can lead to the development of novel therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has shown promising results in various fields of scientific research. It has been studied as a potential anticancer agent, with studies showing its ability to induce apoptosis and inhibit cell proliferation in cancer cells. (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has also been studied for its anti-inflammatory properties, with studies showing its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has shown potential as an anti-infective agent, with studies showing its ability to inhibit the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-16-5-3-2-4-13(16)15(19)9-7-11-6-8-12(17)10-14(11)18/h2-10H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNADQODNADXOG-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3099134.png)
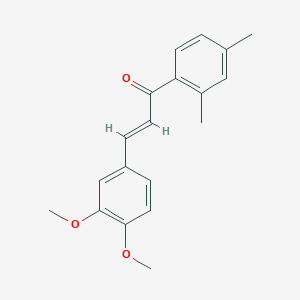
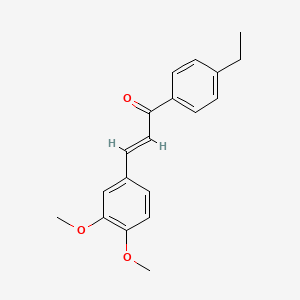
![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B3099155.png)


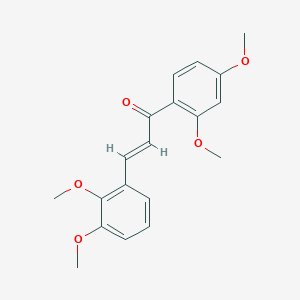

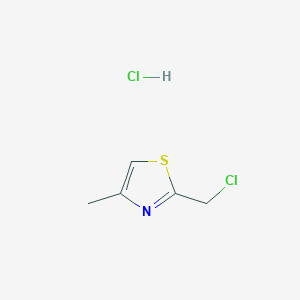
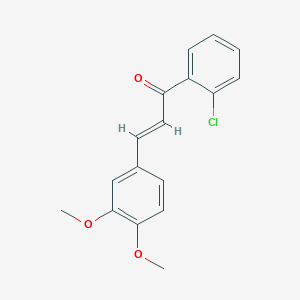
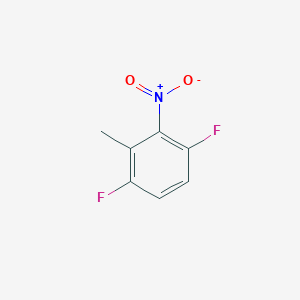
![5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3099210.png)
![2-Azaspiro[3.3]heptan-5-ol](/img/structure/B3099231.png)